4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate
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Overview
Description
“4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate” is a complex organic compound that features a thiazolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate” typically involves multi-step organic reactions. The key steps may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Formation of the imino and oxo groups: These functional groups can be introduced through oxidation and condensation reactions.
Attachment of the nitrobenzenesulfonate group: This can be done via sulfonation and nitration reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and thiazolopyrimidine moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation products: Quinones, sulfoxides.
Reduction products: Amines, hydroxylamines.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural features.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties against certain bacterial or fungal strains.
Anti-inflammatory Activity: Potential use in the treatment of inflammatory diseases.
Industry
Dye and Pigment Production: The compound may be used in the synthesis of dyes and pigments due to its chromophoric groups.
Polymer Additives: Potential use as an additive in polymer production to enhance material properties.
Mechanism of Action
The mechanism of action of “4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate: shares structural similarities with other thiazolopyrimidine derivatives and nitrobenzenesulfonates.
Uniqueness
Structural Features: The combination of the thiazolopyrimidine core with the nitrobenzenesulfonate group is unique and may confer distinct chemical and biological properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H16N4O6S2 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[4-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C25H16N4O6S2/c26-23-19(24(30)27-25-28(23)21(15-36-25)17-6-2-1-3-7-17)14-16-10-12-18(13-11-16)35-37(33,34)22-9-5-4-8-20(22)29(31)32/h1-15,26H/b19-14-,26-23? |
InChI Key |
NPVFPCMFSRJMFE-RSPUHVBCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5[N+](=O)[O-])/C(=N)N23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5[N+](=O)[O-])C(=N)N23 |
Origin of Product |
United States |
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